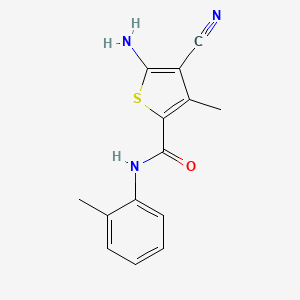![molecular formula C18H12N4OS B4694574 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide](/img/structure/B4694574.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide
Vue d'ensemble
Description
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide involves the inhibition of certain enzymes and protein-protein interactions. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.
Biochemical and Physiological Effects:
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. It has also been shown to increase the acetylation of histones, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This can be useful in studying the role of HDACs in gene regulation and disease progression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Orientations Futures
There are several future directions for the study of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of its potential as a drug candidate for the treatment of different diseases, including cancer, fungal infections, and bacterial infections. Additionally, the study of its mechanism of action and its effects on gene expression and protein-protein interactions can provide insights into the underlying molecular mechanisms of various diseases.
Applications De Recherche Scientifique
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide has been extensively studied for its potential applications in different scientific research fields. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and protein-protein interactions. In pharmacology, it has been investigated for its potential as a drug candidate for various diseases.
Propriétés
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-16(15-6-5-12-3-1-2-4-14(12)11-15)20-18-22-21-17(24-18)13-7-9-19-10-8-13/h1-11H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLPYLFQOZXXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-butoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B4694494.png)
![4-(2-methoxyethyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4694506.png)
![1-[(2-hydroxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4694511.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)

![1-[(4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4694531.png)
![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4694564.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4694566.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![6-{[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4694590.png)